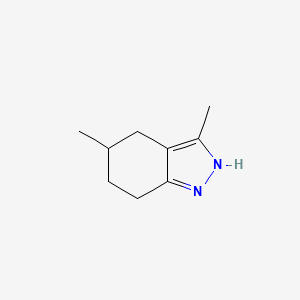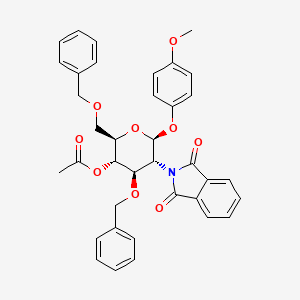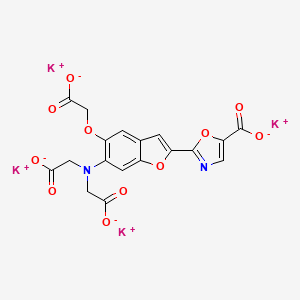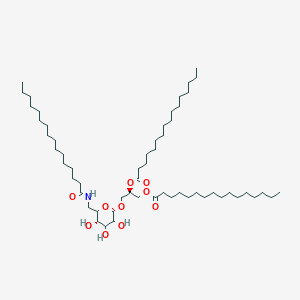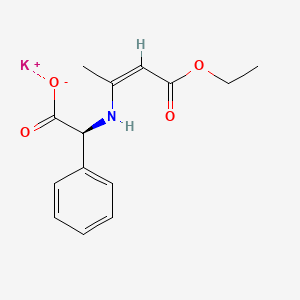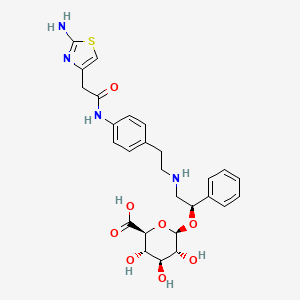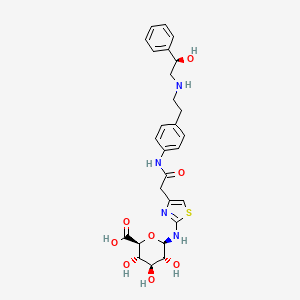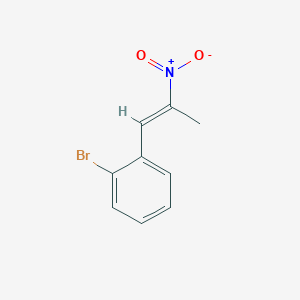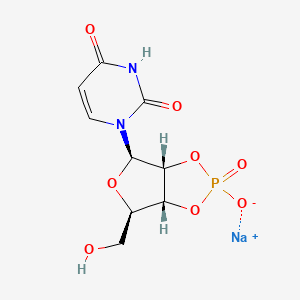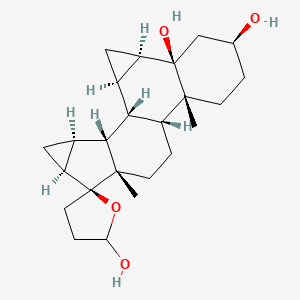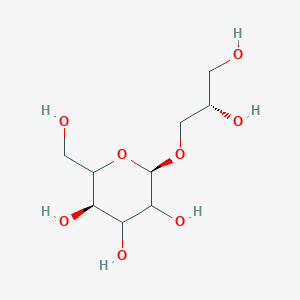
(2S)-Glycerol-O-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as lactitol, is a sugar alcohol that is widely used as a sugar substitute. It is a white crystalline powder that is soluble in water and has a sweet taste. Lactitol is used in many food products such as baked goods, dairy products, and confectionery. In addition to its use as a sugar substitute, lactitol has also been studied for its potential health benefits.
作用機序
Lactitol is a sugar alcohol that is not completely absorbed in the small intestine. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and methane. This fermentation process can have beneficial effects on gut health and may also contribute to the glycemic control benefits observed in some studies.
生化学的および生理学的効果
Lactitol is a low-calorie sweetener that does not raise blood glucose levels as much as traditional sugars. It has been shown to have a lower glycemic index than sucrose, meaning it does not cause a rapid spike in blood sugar levels. Lactitol has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health.
実験室実験の利点と制限
Lactitol has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. Lactitol is also a low-calorie sweetener, which can be useful in studies where calorie intake needs to be controlled. However, lactitol does have some limitations. It is not as sweet as sucrose, which may affect its use in studies where sweetness is an important factor. Additionally, lactitol can have laxative effects at high doses, which may need to be taken into consideration in some studies.
将来の方向性
There are several potential future directions for research on lactitol. One area of interest is its potential as a prebiotic, promoting the growth of beneficial bacteria in the gut. Further studies could explore the effects of lactitol on gut microbiota and its potential as a therapeutic agent for digestive disorders. Another area of interest is the potential for lactitol to improve glycemic control in individuals with diabetes. Future studies could explore the optimal dosing and timing of lactitol to achieve these effects. Finally, lactitol could be studied for its potential as a low-calorie sweetener in a variety of food products.
Conclusion:
Lactitol is a sugar alcohol that has been studied for its potential health benefits. It is synthesized from lactose and has prebiotic effects, promoting the growth of beneficial bacteria in the gut. Lactitol has also been shown to have a lower glycemic index than sucrose, making it a potential therapeutic agent for individuals with diabetes. While lactitol has several advantages for use in lab experiments, it does have some limitations that need to be taken into consideration. Future research on lactitol could explore its potential as a therapeutic agent for digestive disorders and diabetes, as well as its use as a low-calorie sweetener in food products.
合成法
Lactitol can be synthesized by the reduction of lactose, a disaccharide composed of glucose and galactose. The reduction of lactose is typically carried out using a chemical reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. The resulting product is lactitol, which can be further purified and crystallized.
科学的研究の応用
Lactitol has been studied for its potential health benefits, particularly in the areas of digestive health and glycemic control. Studies have shown that lactitol may have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health. Lactitol has also been studied for its potential to improve glycemic control in individuals with diabetes.
特性
IUPAC Name |
(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-XMKNKTICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycerol-O-beta-D-galactopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


